N-butan-2-yl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
CAS No.: 440328-93-8
Cat. No.: VC4373914
Molecular Formula: C16H23N3O2S2
Molecular Weight: 353.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 440328-93-8 |
|---|---|
| Molecular Formula | C16H23N3O2S2 |
| Molecular Weight | 353.5 |
| IUPAC Name | N-butan-2-yl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C16H23N3O2S2/c1-4-6-8-19-15(21)14-12(7-9-22-14)18-16(19)23-10-13(20)17-11(3)5-2/h7,9,11H,4-6,8,10H2,1-3H3,(H,17,20) |
| Standard InChI Key | UAZLQDRYWMDMLV-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC(C)CC |
Introduction
Molecular Formula and Weight
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Molecular Formula: C16H22N2O2S
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Molecular Weight: Approximately 306.42 g/mol
IUPAC Name
The IUPAC name of the compound is N-butan-2-yl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide. This name reflects its structural complexity, including the presence of a thienopyrimidine core.
Structural Features
The compound contains:
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A thieno[3,2-d]pyrimidine ring system.
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A sulfanylacetamide functional group.
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Substituents such as butan-2-yl and butyl groups.
General Synthesis Approach
The synthesis of compounds like N-butan-2-yl derivatives typically involves:
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Formation of the thienopyrimidine core: This is achieved by cyclization reactions involving thiophene derivatives and nitrogen-containing reagents.
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Functionalization with sulfanylacetamide: Introduction of the sulfanyl group is achieved through reactions with thiol intermediates.
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Substitution with butan-2-yl and butyl groups: These alkyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Example Reaction Conditions
A typical synthesis may involve:
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Solvents: Dimethylformamide (DMF) or ethanol.
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Catalysts: Potassium carbonate or piperidine.
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Reaction temperatures ranging from room temperature to reflux conditions.
Spectroscopic Techniques
To confirm the structure of the compound, the following techniques are utilized:
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Nuclear Magnetic Resonance (NMR):
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-NMR for hydrogen environments.
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-NMR for carbon framework analysis.
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Infrared (IR) Spectroscopy:
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Detection of characteristic functional groups like amides (C=O stretch at ~1700 cm).
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Mass Spectrometry (MS):
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Molecular ion peak corresponding to the molecular weight.
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Elemental Analysis:
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Verification of the elemental composition.
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Potential Pharmacological Uses
Compounds containing thienopyrimidine scaffolds have been explored for their biological activities, including:
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Anti-inflammatory Properties:
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Anticancer Potential:
Comparative Data Table
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C16H22N2O2S |
| Molecular Weight | ~306.42 g/mol |
| Key Functional Groups | Thienopyrimidine, Sulfanylacetamide |
| Biological Target | Enzymes like 5-lipoxygenase |
| Potential Applications | Anti-inflammatory, anticancer |
| Analytical Methods Used | NMR, IR, MS, Elemental Analysis |
Research Gaps and Future Directions
Despite its potential, further studies are needed to:
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Optimize synthetic routes for better yields and purity.
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Conduct in vivo studies to validate pharmacological activities.
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Explore modifications to enhance bioavailability and specificity.
This article highlights the intricate structure and promising applications of N-butan-2-yl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide while emphasizing the need for further research to unlock its full potential in medicinal chemistry and related fields.
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